2,4-Dimethylphenylcyanamide
Description
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2,4-dimethylphenyl)cyanamide |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-9(11-6-10)8(2)5-7/h3-5,11H,1-2H3 |
InChI Key |
PKJBDJLYITYTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC#N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The cyanamide group (-NH-CN) in 2,4-Dimethylphenylcyanamide differs significantly from functional groups in analogs:
- N-(2,4-Dimethylphenyl)formamide (): Contains a formamide (-NHC(O)H) group, which is highly polar and widely used as a solvent or reagent in organic synthesis .
- 4-(Dimethylamino)phenyl isocyanate (): Features an isocyanate (-NCO) group, reactive toward nucleophiles like alcohols and amines, making it valuable in polymer chemistry .
Physical Properties
- Solubility : Formamide derivatives () are highly soluble in polar solvents due to hydrogen bonding, whereas cyanamides may exhibit lower solubility in water but better compatibility with organic solvents.
- Thermal Stability : Isocyanates () are thermally unstable and prone to polymerization, while cyanamides are more stable under ambient conditions.
Research Findings and Data
Comparative Performance in Coordination Chemistry
Cyanamides, unlike formamides or isocyanates, act as monodentate or bridging ligands in metal complexes. For example, in a study analogous to (molecular weight 493.53 g/mol), sulfonamide derivatives demonstrated ligand behavior in transition-metal catalysis .
Q & A
Q. What are the optimal synthetic routes for 2,4-Dimethylphenylcyanamide, and how can purity be validated?
The synthesis of this compound requires careful control of reaction conditions (e.g., temperature, solvent choice, and time) to maximize yield and minimize side products. A typical protocol involves cyanamide substitution on a pre-functionalized 2,4-dimethylphenyl precursor under anhydrous conditions. Post-synthesis, purity is validated using high-resolution mass spectrometry (HR-MS) and multinuclear NMR spectroscopy (¹H, ¹³C, and DEPT-135 for unambiguous assignment of substituents). For crystalline derivatives, single-crystal X-ray diffraction (via SHELX programs ) can confirm molecular geometry. Ensure inert atmospheres during reactions to prevent oxidation of the cyanamide group .
Q. How can researchers distinguish this compound from structurally similar analogs?
Key distinguishing features include:
- Vibrational spectroscopy : The C≡N stretch in the cyanamide group appears at ~2150–2200 cm⁻¹ in IR, absent in carboxamide analogs.
- NMR chemical shifts : The deshielded aromatic protons (due to electron-withdrawing cyanamide) show distinct splitting patterns in ¹H NMR (e.g., para-substituted methyl groups at δ 2.2–2.5 ppm).
- X-ray crystallography : Bond lengths (C-N≡C ~1.15 Å) and angles provide definitive structural confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?
Discrepancies in reactivity (e.g., hydrolysis rates or unexpected substitution products) often arise from pH-dependent tautomerization of the cyanamide group. To address this:
- Perform pH-controlled kinetic studies using UV-Vis or ¹H NMR to monitor reaction progress.
- Compare computational models (DFT calculations for tautomer stability) with experimental data.
- Use HPLC-MS to identify intermediates and byproducts, especially under acidic (protonated cyanamide) vs. basic (deprotonated) conditions .
Q. How can this compound be utilized in studying enzyme-inhibitor interactions?
The compound’s cyanamide group acts as a hydrogen-bond acceptor, making it a candidate for probing active sites in enzymes like kinases or proteases. Methodologies include:
- Isothermal titration calorimetry (ITC) to quantify binding affinity.
- Molecular docking simulations (using software like AutoDock Vina) to predict binding poses, validated by X-ray co-crystallography (data processed with SHELXL ).
- Site-directed mutagenesis to identify critical residues interacting with the cyanamide moiety .
Q. What advanced techniques are recommended for analyzing electronic effects of substituents on this compound’s reactivity?
- Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by electron-donating methyl groups.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Cross-coupling reactivity studies : Partner with Pd catalysts to evaluate cyanamide’s directing effects in C-H activation reactions .
Data Interpretation & Methodological Challenges
Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?
Inconsistent bond angles or disorder in crystal structures may arise from:
- Dynamic disorder : Use low-temperature (100 K) data collection to reduce thermal motion artifacts.
- Twinned crystals : Apply twin refinement protocols in SHELXL .
- Validation tools : Check structures against IUCr standards using PLATON or CCDC Mercury.
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Explore conformational flexibility in aqueous environments (AMBER or GROMACS).
- QM/MM hybrid methods : Study electronic interactions at enzyme active sites.
- Pharmacophore modeling : Identify critical features (e.g., cyanamide’s hydrogen-bonding capacity) using Schrödinger Suite .
Case Studies & Comparative Analysis
Q. How does this compound compare to N-(2,4-Dimethylphenyl)formamide in biological assays?
- Functional group impact : The cyanamide’s stronger electron-withdrawing nature reduces basicity compared to formamide, altering membrane permeability.
- Binding studies : Use surface plasmon resonance (SPR) to compare affinity for targets like serotonin receptors.
- Metabolic stability : Assess via liver microsome assays; cyanamide derivatives often show higher resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
